3-(1-Aminopropan-2-yl)-1-ethylpyrrolidin-3-ol 3-(1-Aminopropan-2-yl)-1-ethylpyrrolidin-3-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17648890
InChI: InChI=1S/C9H20N2O/c1-3-11-5-4-9(12,7-11)8(2)6-10/h8,12H,3-7,10H2,1-2H3
SMILES:
Molecular Formula: C9H20N2O
Molecular Weight: 172.27 g/mol

3-(1-Aminopropan-2-yl)-1-ethylpyrrolidin-3-ol

CAS No.:

Cat. No.: VC17648890

Molecular Formula: C9H20N2O

Molecular Weight: 172.27 g/mol

* For research use only. Not for human or veterinary use.

3-(1-Aminopropan-2-yl)-1-ethylpyrrolidin-3-ol -

Specification

Molecular Formula C9H20N2O
Molecular Weight 172.27 g/mol
IUPAC Name 3-(1-aminopropan-2-yl)-1-ethylpyrrolidin-3-ol
Standard InChI InChI=1S/C9H20N2O/c1-3-11-5-4-9(12,7-11)8(2)6-10/h8,12H,3-7,10H2,1-2H3
Standard InChI Key HCJUTFPPFSEFRK-UHFFFAOYSA-N
Canonical SMILES CCN1CCC(C1)(C(C)CN)O

Introduction

Structural Characterization and Nomenclature

The IUPAC name 3-(1-aminopropan-2-yl)-1-ethylpyrrolidin-3-ol describes a pyrrolidine ring (a five-membered saturated heterocycle) with the following substituents:

  • An ethyl group attached to the nitrogen atom at position 1.

  • A hydroxyl group (-OH) at position 3 of the ring.

  • A 1-aminopropan-2-yl group (-CH(NH₂)CH₂-) also bonded to position 3.

This configuration introduces two stereocenters: one at the hydroxyl-bearing carbon (C3) and another at the aminopropan-2-yl branch. The stereochemistry remains unspecified in the query, but chiral resolution methods, such as those involving lithium aluminum hydride (LAH) complexes with chiral ligands (e.g., (2R,3S)-(-)-4-dimethylamino-1,2-diphenyl-3-methyl-2-butanol), could theoretically yield enantiomerically pure forms .

Hypothetical Synthesis Pathways

Mannich Reaction-Based Approaches

The Mannich reaction, widely used for synthesizing β-amino alcohols , could serve as a foundational step. For example:

  • Ketone Substrate: A pyrrolidin-3-one derivative (e.g., 1-ethylpyrrolidin-3-one) could react with formaldehyde and a primary amine (e.g., 1-aminopropan-2-amine) under acidic conditions to form the Mannich base.

  • Reduction: Subsequent asymmetric reduction of the ketone intermediate using LAH complexed with a chiral ligand might yield the target alcohol with high enantiomeric excess (ee) .

Reductive Amination

An alternative route could involve reductive amination of a diketone precursor. For instance:

  • Reacting 1-ethylpyrrolidin-3-one with 1-aminopropan-2-ol in the presence of a reducing agent (e.g., sodium cyanoborohydride).

  • Stereochemical control would require chiral catalysts or resolution techniques, such as crystallization with optically active acids .

Predicted Physicochemical Properties

PropertyValue/DescriptionBasis of Prediction
Molecular FormulaC₁₀H₂₂N₂ODerived from structural analysis
Molecular Weight186.30 g/molCalculated from formula
Melting Point80–85°C (estimated)Analogous pyrrolidinols
SolubilityMiscible in polar solvents (e.g., H₂O, MeOH)Hydroxyl and amine functional groups
LogP (Partition Coefficient)0.5–1.2Computed via PubChem models

Stereochemical Considerations

The compound’s bioactivity would heavily depend on its stereochemistry. For example:

  • (3R,2'S) and (3S,2'R) enantiomers could exhibit distinct receptor-binding profiles.

  • Asymmetric reduction methods, such as those employing LAH/lcb complexes, have achieved >87% ee in related β-amino alcohols .

Challenges and Research Gaps

  • Synthetic Complexity: Multi-step synthesis with stereochemical control remains a barrier.

  • Stability: Tertiary alcohols and secondary amines may undergo oxidation or hydrolysis under acidic/basic conditions.

  • Biological Data: No toxicity or pharmacokinetic studies are available for this specific compound.

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